molecular formula C11H12BF3O4 B1431622 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid CAS No. 1793003-76-5

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1431622
CAS No.: 1793003-76-5
M. Wt: 276.02 g/mol
InChI Key: URWSCFHZPDJHPY-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is a specialized organic compound characterized by its unique structural features, including a cyclopropylmethoxy group and a trifluoromethoxy group attached to a phenylboronic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid typically involves multi-step organic reactions. One common approach is the boronic acid derivative synthesis, starting with the corresponding phenol derivative. The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions, while the trifluoromethoxy group can be added using trifluoromethylation agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylboronic acid core can be oxidized to form phenylboronic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and trifluoromethylating agents are employed under specific reaction conditions.

Major Products Formed: The major products formed from these reactions include various phenylboronic acid derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Chemistry: In chemistry, 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent in biochemical assays. Its ability to interact with specific biomolecules makes it useful in studying enzyme activities and protein interactions.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for designing new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors through binding interactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenylboronic acid

  • 3-(Cyclopropylmethoxy)-4-(isopropoxy)phenylboronic acid

  • 3-(Cyclopropylmethoxy)phenylboronic acid

Uniqueness: 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its similar counterparts. This group enhances the compound's stability and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3O4/c13-11(14,15)19-9-4-3-8(12(16)17)5-10(9)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWSCFHZPDJHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167310
Record name B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-76-5
Record name B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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